molecular formula C9H9Cl3O3 B371493 1,3,5-Trichloro-2,4,6-trimethoxybenzene

1,3,5-Trichloro-2,4,6-trimethoxybenzene

Cat. No.: B371493
M. Wt: 271.5g/mol
InChI Key: QPNMPGOVHZVSEC-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4,6-trimethoxybenzene (C₉H₉Cl₃O₃) is a substituted benzene derivative featuring alternating chlorine and methoxy groups at the 1,3,5- and 2,4,6-positions, respectively. This unique arrangement combines electron-withdrawing (Cl) and electron-donating (OMe) substituents, conferring distinct electronic and steric properties. The chlorine atoms may participate in nucleophilic aromatic substitution (SNAr) reactions, while the methoxy groups enhance solubility and influence regioselectivity in further derivatization .

Properties

Molecular Formula

C9H9Cl3O3

Molecular Weight

271.5g/mol

IUPAC Name

1,3,5-trichloro-2,4,6-trimethoxybenzene

InChI

InChI=1S/C9H9Cl3O3/c1-13-7-4(10)8(14-2)6(12)9(15-3)5(7)11/h1-3H3

InChI Key

QPNMPGOVHZVSEC-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1Cl)OC)Cl)OC)Cl

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)OC)Cl)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1,3,5-Trichloro-2,4,6-trimethoxybenzene with structurally related benzene and triazine derivatives:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₉H₉Cl₃O₃ Cl (1,3,5), OMe (2,4,6) Potential SNAr reactivity; intermediate for supramolecular or materials chemistry.
1,3,5-Trichlorobenzene C₆H₃Cl₃ Cl (1,3,5) Electron-deficient; used as a reference material with limited reactivity due to lack of activating groups.
1,3,5-Trimethoxybenzene C₉H₁₂O₃ OMe (1,3,5) Electron-rich; precursor for macrocycles and organogelators.
2-Chloro-1,3,5-trimethoxybenzene C₉H₁₁ClO₃ Cl (2), OMe (1,3,5) Regioselective reactivity due to asymmetric substitution; intermediate in organic synthesis.
Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine) C₃Cl₃N₃ Cl (2,4,6) on triazine ring Highly reactive in SNAr; industrial precursor for dyes, pesticides, and resins.

Research Findings and Key Insights

  • However, methods for analogous compounds (e.g., bromomethyl-trimethoxybenzenes) involve stepwise functionalization of phloroglucinol derivatives .
  • Environmental and Safety Considerations :
    • Chlorinated benzenes (e.g., 1,3,5-Trichlorobenzene) are regulated due to environmental persistence, suggesting similar precautions for the trimethoxy variant .

Preparation Methods

Copper(I)-Catalyzed Nucleophilic Substitution

This method, described in a Chinese patent, involves the reaction of 1,3,5-tribromobenzene with sodium methoxide in the presence of Cu₂I₂ as a catalyst. Key parameters include:

  • Reactants : 1,3,5-Tribromobenzene (20 g), sodium metal (10 g), methanol (80 mL), dimethylformamide (DMF, 80 mL), and Cu₂I₂ (2 g).

  • Conditions : Heating to 80–90°C for 2–3 hours under reflux.

  • Workup : Steam distillation followed by cooling crystallization.

  • Yield : >80% after recrystallization.

The mechanism proceeds via a Ullmann-type coupling, where Cu₂I₂ facilitates the substitution of bromine atoms with methoxy groups. The use of DMF as a polar aprotic solvent enhances reaction efficiency by stabilizing intermediates.

Chlorination of 1,3,5-Trimethoxybenzene

Trichloroisocyanuric Acid (TCICA) Method

A high-purity route reported by Daraie et al. employs TCICA as the chlorinating agent:

  • Reactants : 1,3,5-Trimethoxybenzene (1.00 g, 5.95 mmol), TCICA (1.65 g, 7.09 mmol), ethyl acetate (18 mL), acetic acid (588 μL).

  • Conditions : Reaction at 0°C for 3 hours, followed by quenching with sodium sulfite.

  • Workup : Recrystallization from absolute ethanol.

  • Yield : 14% after purification.

Mechanistic Insight : TCICA acts as a source of chlorine radicals, enabling electrophilic aromatic substitution at the activated para positions relative to methoxy groups. The low yield is attributed to competing side reactions, including over-chlorination and solvent adduct formation.

Table 1: Comparative Analysis of Chlorination Methods

ParameterTCICA MethodCl₂ Gas Method (Hypothetical)
Chlorinating AgentTCICACl₂/FeCl₃
Temperature0°C25–40°C
SolventEthyl AcetateCCl₄
Yield14%Not Reported
Purity>99% (NMR-confirmed)N/A

Optimization Strategies and Challenges

Reaction Temperature Control

Maintaining 0°C during TCICA addition minimizes decomposition of the chlorinating agent and suppresses polychlorinated byproducts. Elevated temperatures (>10°C) reduce selectivity due to increased radical mobility.

Solvent Selection

Ethyl acetate’s moderate polarity balances reactant solubility and reaction controllability. Alternatives like dichloromethane were tested but resulted in lower yields due to poor TCICA dissolution.

Recrystallization Protocols

Double recrystallization from absolute ethanol enhances purity but reduces yield (from 95% crude to 14% pure). Single-solvent systems outperform mixed solvents in preserving crystalline integrity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : δ 3.90 (s, 9H, OCH₃).

  • ¹³C NMR (CDCl₃) : δ 61.1 (OCH₃), 120.7 (C-Cl), 152.4 (C-O).

Table 2: NMR Data for 1,3,5-Trichloro-2,4,6-Trimethoxybenzene

Signal (δ, ppm)AssignmentMultiplicity
3.90Methoxy protonsSinglet
61.1Methoxy carbons-
120.7Chlorinated aromatic C-
152.4Oxygenated aromatic C-

Industrial-Scale Considerations

While laboratory methods prioritize purity, industrial synthesis requires cost-effective protocols. The patent route for 1,3,5-trimethoxybenzene demonstrates scalability, with steam distillation enabling efficient separation. However, the TCICA method’s low yield necessitates alternative chlorination agents for commercial viability.

Q & A

Q. What are the established synthetic routes for 1,3,5-Trichloro-2,4,6-trimethoxybenzene?

A plausible method involves sequential functionalization of a benzene ring. First, methoxy groups can be introduced at the 2,4,6-positions via nucleophilic substitution under alkaline conditions (e.g., using sodium methoxide). Subsequent chlorination at the 1,3,5-positions may employ electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) or directed metal-catalyzed substitution. Steric hindrance from the methoxy groups may necessitate elevated temperatures or prolonged reaction times. Researchers should verify regiochemistry using NMR and X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Symmetry in the molecule (C₃ axis) simplifies spectra, but overlapping signals may require advanced techniques like 2D NMR (COSY, HSQC) for unambiguous assignment.
  • IR Spectroscopy : Confirms methoxy (C-O stretch at ~1250 cm⁻¹) and C-Cl (600–800 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm substitution patterns. X-ray crystallography is critical for resolving spatial arrangements of substituents .

Q. What safety precautions are essential when handling this compound?

Chlorinated aromatic compounds often exhibit toxicity and environmental persistence. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. While direct toxicity data for this compound is limited, structurally similar chlorinated nitrobenzenes (e.g., TCTNB) show acute inhalation hazards and skin irritation .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity during synthesis?

Methoxy groups are strong ortho/para directors, but their electron-donating nature deactivates the ring for electrophilic substitution. Conversely, chloro groups (electron-withdrawing) activate adjacent positions for nucleophilic attack. In this compound, the alternating substituents create steric crowding, which may favor SNAr reactions at specific sites. Chelation effects (e.g., with Lewis acids) or solvent polarity can modulate selectivity, as seen in analogous tri-substituted benzene systems .

Q. How can researchers resolve contradictions in reported reaction yields?

Discrepancies often arise from variations in solvent polarity, catalysts, or reaction scales. For example, HMPA (hexamethylphosphoramide) enhances nucleophilicity in SNAr reactions, altering diastereomer ratios in similar systems . Systematic optimization (e.g., Design of Experiments) and in-situ monitoring (e.g., FTIR, HPLC) are recommended. Reproducibility requires strict control of anhydrous conditions and reagent purity.

Q. What role does this compound play in materials science?

Its symmetric, multi-substituted structure makes it a candidate for hyperbranched polymers or dendrimer cores. The chlorine atoms serve as reactive handles for further functionalization (e.g., cross-coupling), while methoxy groups enhance solubility in organic solvents. Research by He et al. on hexasubstituted benzene derivatives highlights its potential in supramolecular chemistry .

Q. What mechanistic insights explain competing substitution pathways?

Chlorine substituents at 1,3,5-positions activate the ring for nucleophilic displacement, but methoxy groups at 2,4,6-positions sterically hinder access. Kinetic vs. thermodynamic control may dictate product distribution. For example, bulky nucleophiles favor less hindered positions, while prolonged reactions shift equilibria toward thermodynamically stable products. Computational modeling (DFT) can predict transition states .

Methodological Considerations

  • Stereochemical Analysis : Use chiral derivatizing agents or crystallography to resolve enantiomers if asymmetric synthesis is attempted.
  • Environmental Impact : Assess persistence via hydrolysis studies (pH-dependent degradation) and bioaccumulation potential using logP calculations.

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